1-Chloropropane-1-sulfonyl chloride
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Overview
Description
1-Chloropropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H6Cl2O2S. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds. The compound is known for its reactivity due to the presence of both a sulfonyl chloride and a chloro group, making it a valuable reagent in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropropane-1-sulfonyl chloride can be synthesized through the chlorination of propane-1-sulfonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{CH3CH2CH2SO2H} + \text{SOCl2} \rightarrow \text{CH3CH2CH2SO2Cl} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloropropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can yield sulfonic acids or sulfonates, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.
Major Products:
Nucleophilic Substitution: Sulfonamides, sulfonates, and other derivatives.
Reduction: Sulfonyl hydrides.
Oxidation: Sulfonic acids or sulfonates.
Scientific Research Applications
1-Chloropropane-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting sulfonamide-sensitive enzymes.
Industry: The compound is used in the production of specialty chemicals, including surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-chloropropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
1-Chloropropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.
Ethanesulfonyl chloride (C2H5SO2Cl): Similar to methanesulfonyl chloride but with an additional carbon atom, affecting its reactivity and solubility.
Trifluoromethanesulfonyl chloride (CF3SO2Cl): A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group, making it useful in specific synthetic applications.
The uniqueness of this compound lies in its combination of a chloro group and a sulfonyl chloride group, providing a balance of reactivity and stability that is advantageous in various chemical transformations.
Properties
IUPAC Name |
1-chloropropane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2S/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVQQOCNGMMKTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292543 |
Source
|
Record name | 1-Chloro-1-propanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3518-67-0 |
Source
|
Record name | 1-Chloro-1-propanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3518-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1-propanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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